

An In-depth Technical Guide to 4-Acetyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Acetyl-3-fluorophenylboronic acid

Cat. No.: B1340215

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Acetyl-3-fluorophenylboronic acid, with the CAS number 481725-35-3, is a synthetically valuable organoboron compound.^{[1][2]} Its structure, featuring a phenyl ring substituted with a boronic acid group, a fluorine atom, and an acetyl group, makes it a highly versatile reagent in organic synthesis. The presence of the electron-withdrawing acetyl and fluoro groups influences the electronic properties of the boronic acid, impacting its reactivity and making it a sought-after building block in the development of novel pharmaceuticals and advanced materials.^[3] Boronic acids, in general, are recognized for their stability, low toxicity, and broad utility in a range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.^{[3][4]} The strategic incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability, making fluorinated building blocks like this one particularly relevant to medicinal chemistry.^{[5][6]}

Physicochemical and Safety Profile

A comprehensive understanding of the physical, chemical, and safety properties of a reagent is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of 4-Acetyl-3-fluorophenylboronic Acid

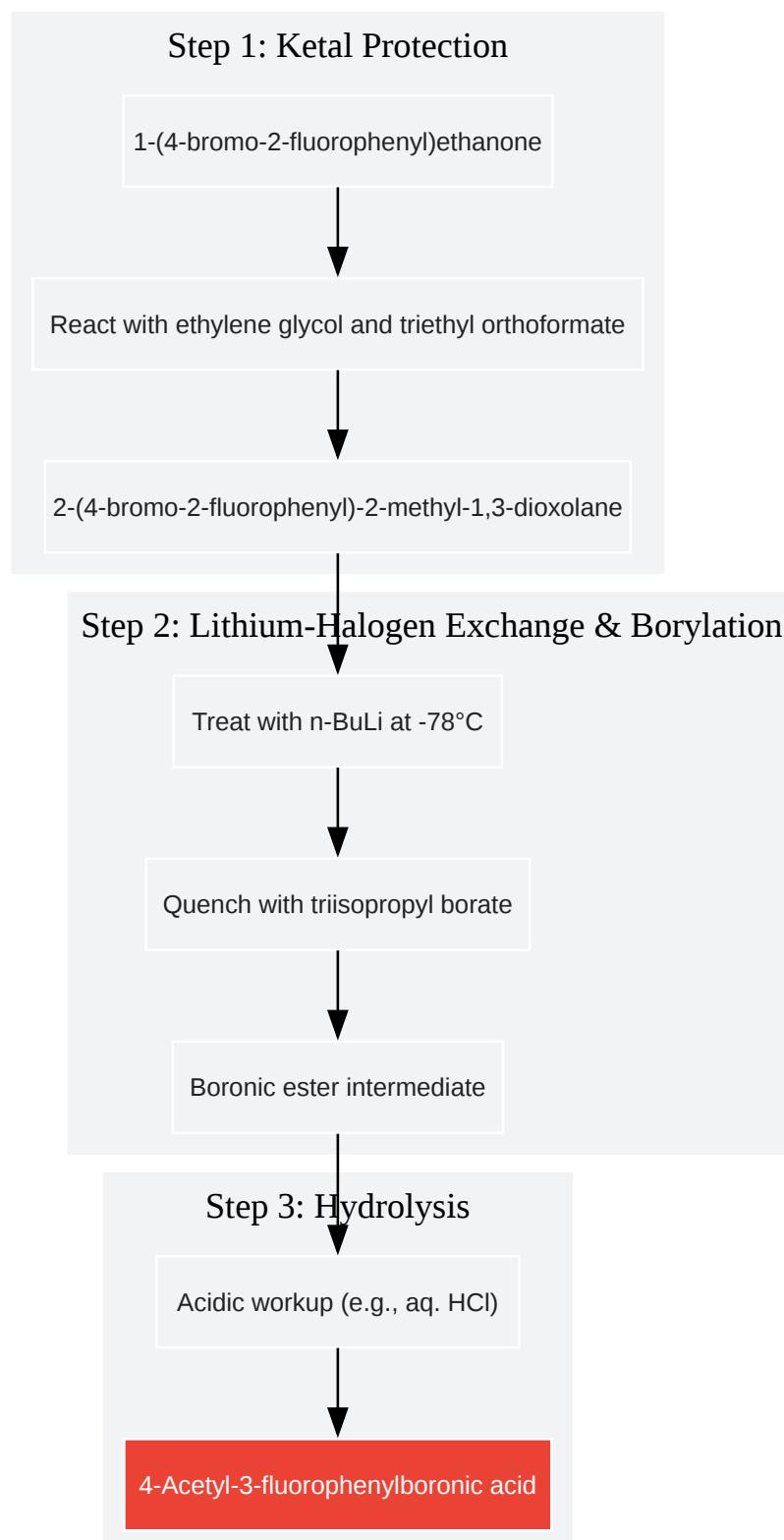
Property	Value	Source(s)
CAS Number	481725-35-3	[1]
Molecular Formula	C ₈ H ₈ BFO ₃	[1]
Molecular Weight	181.96 g/mol	[2]
Appearance	White to light yellow solid	[7]
Boiling Point	354.471 °C at 760 mmHg	
Purity	Typically ≥98%	
Storage Conditions	Store at 4°C under a nitrogen atmosphere	

Safety and Handling

4-Acetyl-3-fluorophenylboronic acid is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.


Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 4-Acetyl-3-fluorophenylboronic Acid: An Adapted Protocol

While a specific, peer-reviewed synthesis for **4-acetyl-3-fluorophenylboronic acid** is not readily available in the searched literature, a reliable synthetic route can be adapted from the established preparation of structurally similar compounds, such as 4-amino-3-fluorophenylboronic acid.^{[5][6]} The following protocol is a representative, multi-step synthesis starting from a commercially available halogenated precursor.

Experimental Workflow: Synthesis of 4-Acetyl-3-fluorophenylboronic Acid

[Click to download full resolution via product page](#)

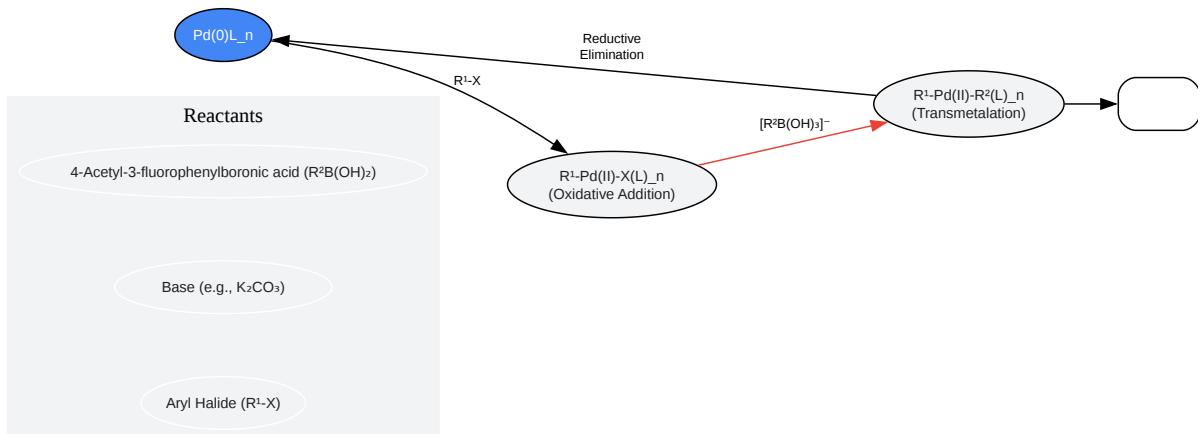
Caption: Proposed synthetic workflow for **4-Acetyl-3-fluorophenylboronic acid**.

Detailed Protocol (Adapted from Analogous Syntheses) [9]

- Protection of the Acetyl Group: To a solution of 1-(4-bromo-2-fluorophenyl)ethanone in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC or GC-MS), cool the mixture, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ketal-protected intermediate, 2-(4-bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane.
- Lithium-Halogen Exchange and Borylation: Dissolve the protected starting material in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (n-BuLi) dropwise and stir the mixture for 1 hour at -78 °C. In a separate flask, cool a solution of triisopropyl borate in anhydrous THF to -78 °C. Transfer the aryllithium solution to the triisopropyl borate solution via cannula. Allow the reaction to slowly warm to room temperature and stir overnight.
- Hydrolysis and Isolation: Cool the reaction mixture to 0 °C and quench with aqueous HCl. Stir vigorously for several hours until the deprotection and hydrolysis are complete. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford **4-acetyl-3-fluorophenylboronic acid**.

Spectroscopic Characterization

While specific, experimentally obtained NMR spectra for **4-acetyl-3-fluorophenylboronic acid** were not found in the searched literature, the expected chemical shifts can be predicted based on the analysis of similar structures.^{[7][8][9]} For definitive identification, researchers should acquire and interpret their own analytical data.


Table 2: Predicted Spectroscopic Data

Nucleus	Predicted Chemical Shift (δ) and Multiplicity	Rationale
^1H NMR	Aromatic protons: ~7.5-8.2 ppm (multiplets); Acetyl protons: ~2.6 ppm (singlet); Boronic acid protons: broad singlet, variable	The aromatic region will show complex splitting patterns due to ^1H - ^1H and ^1H - ^{19}F coupling. The acetyl methyl group will be a singlet. The acidic $\text{B}(\text{OH})_2$ protons are often broad and may exchange with residual water.
^{13}C NMR	Carbonyl carbon: >190 ppm; Aromatic carbons: ~115-165 ppm (with C-F coupling); Acetyl methyl carbon: ~25-30 ppm	The carbonyl carbon will be significantly downfield. Aromatic carbons will show characteristic shifts and coupling constants with the attached fluorine atom.
^{19}F NMR	A single resonance in the typical aryl-fluoride region.	The chemical shift will be influenced by the electronic environment created by the acetyl and boronic acid groups.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **4-acetyl-3-fluorophenylboronic acid** lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.^[4] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.^[4]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of **4-acetyl-3-fluorophenylboronic acid** with an aryl bromide, adapted from procedures for similar reactions. [\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), **4-acetyl-3-fluorophenylboronic acid** (1.2-1.5 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equiv).
- Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

- Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Stability and Handling Considerations

Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly with strongly acidic or basic media and elevated temperatures. The presence of electron-withdrawing groups, such as the acetyl and fluoro substituents on **4-acetyl-3-fluorophenylboronic acid**, can increase the susceptibility to this decomposition pathway. Therefore, it is advisable to store the compound under anhydrous conditions at a low temperature and to use it in reactions without unnecessary delay.

Applications in Drug Discovery and Materials Science

While specific examples detailing the use of **4-acetyl-3-fluorophenylboronic acid** in the synthesis of named compounds were not identified in the searched literature, its structural motifs are highly relevant to modern drug discovery. The acetylphenyl group is a common feature in pharmacologically active molecules, and the incorporation of fluorine is a widely used strategy to enhance drug-like properties.^{[3][14]} This building block is therefore a valuable tool for creating libraries of novel compounds for high-throughput screening and for the synthesis of targeted drug candidates and functional organic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sites.pitt.edu [sites.pitt.edu]
- 2. 4-Acetyl-3-fluorophenylboronic acid [oakwoodchemical.com]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. rsc.org [rsc.org]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ikm.org.my [ikm.org.my]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Acetyl-3-fluorophenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1340215#4-acetyl-3-fluorophenylboronic-acid-cas-number-481725-35-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com